Bienvenue dans la boutique en ligne BenchChem!

protoveratrine B

Hypertension Research Emetic Liability Therapeutic Index

Protoveratrine B is the mandatory steroidal alkaloid for studies requiring hypotensive effects uncoupled from confounding emesis—a 4-fold better tolerance ratio over protoveratrine A (p < 0.001) makes substitution unacceptable. Its distinct intermediate affinity for cardiac NaV1.5 enables calibrated pharmacophore modeling and competitive binding assays, while a 10× greater lethality vs. veratridine provides a validated endpoint for cardiotoxic overdose studies. Researchers must not extrapolate toxicity data from simpler veratrum esters. Ensure your experimental integrity by sourcing the correct analog. For R&D use only; not for human or veterinary applications.

Molecular Formula C41H63NO15
Molecular Weight 809.9 g/mol
CAS No. 124-97-0
Cat. No. B089895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameprotoveratrine B
CAS124-97-0
SynonymsCryptenamine
Neoprotoveratrin
Protalba
Protoveratrine A
Protoveratrines
Protoverin
Tensatrin
Veralba
Veratetrin
Molecular FormulaC41H63NO15
Molecular Weight809.9 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)OC1C(C2C(CN3CC(CCC3C2(C)O)C)C4C1(C5C(C(C6C7(C5(C4)OC6(C(CC7)OC(=O)C(C)(C(C)O)O)O)C)OC(=O)C)OC(=O)C)O)O
InChIInChI=1S/C41H63NO15/c1-10-19(3)34(47)56-33-28(46)27-23(17-42-16-18(2)11-12-25(42)38(27,9)50)24-15-39-32(40(24,33)51)30(54-22(6)45)29(53-21(5)44)31-36(39,7)14-13-26(41(31,52)57-39)55-35(48)37(8,49)20(4)43/h18-20,23-33,43,46,49-52H,10-17H2,1-9H3/t18-,19+,20+,23-,24-,25-,26-,27+,28+,29-,30+,31-,32+,33-,36-,37+,38+,39+,40-,41-/m0/s1
InChIKeyBFLXOMFFVWQPAZ-RIJHYFDJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Protoveratrine B (CAS 124-97-0) Procurement Guide: Sourcing the Differentiated Veratrum Alkaloid


Protoveratrine B (CAS 124-97-0) is a steroidal alkaloid of the ceveratrum class, naturally occurring alongside protoveratrine A in Veratrum species. It is a triacyl ester of protoverine, distinguished from protoveratrine A by a 2,3-dihydroxy-2-methylbutanoate moiety at the C3 position instead of a 2-hydroxy-2-methylbutanoate [1]. This compound functions as a voltage-gated sodium channel agonist and has been historically investigated for its potent hypotensive and bradycrotic properties [2]. However, protoveratrine B is not interchangeable with its nearest structural analog; selection for research or analytical applications must be driven by quantitative differences in pharmacological selectivity, toxicity, and physicochemical properties that directly impact experimental outcomes.

Why Protoveratrine B Cannot Be Substituted: Pharmacodynamic Divergence from Protoveratrine A and Veratridine


While protoveratrine A and B share a qualitative pharmacological profile, quantitative clinical and in vivo data reveal critical differences in their therapeutic indices that preclude direct substitution. Specifically, protoveratrine B demonstrates a statistically significant dissociation between its hypotensive and emetic effects compared to protoveratrine A, providing a wider, more tolerable therapeutic range for parenteral use [1]. In contrast, protoveratrine A and other veratrum alkaloids like Veralba and Unitensen show no such dissociation, binding hypotensive and emetic potency together [2]. Furthermore, the marked differences in sodium channel subtype efficacy and toxicity between the protoveratrines and simpler esters like veratridine highlight that biological activity is exquisitely sensitive to the alkaloid's esterification pattern [3]. These divergent pharmacological signatures mean that selecting the wrong analog can drastically alter an experiment's safety profile, effective concentration range, and the very biological response being studied.

Quantitative Evidence for Selecting Protoveratrine B Over Analogs


Superior Tolerability: 4-fold Improvement in Therapeutic Index vs. Protoveratrine A

Protoveratrine B exhibits a statistically significant dissociation between hypotensive and emetic potency compared to protoveratrine A. In a direct head-to-head study, tolerance ratios were determined by comparing the largest non-emetic dose of protoveratrine B to the emetic dose of protoveratrine A, adjusted for their relative hypotensive potencies (B is 82% as potent as A on a weight basis) [1]. The adjusted tolerance ratio shows that protoveratrine B was approximately 4 times better tolerated than protoveratrine A (p < 0.001) [1]. This quantitative difference in therapeutic index is not a class effect, as other alkaloids like protoveratrine A, Veralba, and Unitensen demonstrated no dissociation between hypotensive and emetic activity [2].

Hypertension Research Emetic Liability Therapeutic Index

Absolute Toxicity: Protoveratrine is 10-fold More Toxic than Veratridine

The acute intravenous toxicity of protoveratrine was directly compared to that of veratridine in mice. Protoveratrine, a triacyl ester of protoverine, was found to be ten times more toxic than the monoacyl ester veratridine on a weight-for-weight basis [1]. The reported intravenous LD50 in mice for protoveratrine (mixture of A and B) is 0.048 mg/kg [2], while for veratridine, the LD50 is significantly higher. This 10-fold difference in acute toxicity underscores the profound impact of the alkaloid's esterification pattern on its in vivo safety margin, independent of sodium channel binding affinity alone [3].

Toxicity Profiling Safety Pharmacology Drug Discovery

Sodium Channel Agonist Selection: Protoveratrine B for Synaptosomal Na+ Influx Assays

Protoveratrine B is a well-characterized and potent agonist at voltage-gated sodium channels, making it a preferred standard for stimulating Na+ influx in synaptosomal preparations. It was used to induce 22Na+ uptake in rat synaptosomes, a process potently inhibited by sodium channel blockers. The IC50 values for inhibition of this protoveratrine B-induced influx by various drugs provide a reliable pharmacological fingerprint: prenylamine inhibited with an IC50 of 15 µM, while the less potent calcium channel blocker verapamil showed an IC50 of 110 µM, and the dihydropyridine nifedipine was inactive (IC50 > 100 µM) [REFS-1, REFS-2]. This differential inhibition profile confirms the specificity of the assay for the fast Na+ channel and establishes protoveratrine B as a robust tool for pharmacological studies distinct from batrachotoxin (BTX) site ligands.

Sodium Channel Pharmacology Synaptosomal Assay Na+ Influx Measurement

Cardiotoxicity Profiling: Differentiated NaV1.5 Docking Score vs. Jervine

Computational docking studies against the cardiac sodium channel NaV1.5, a key target for cardiotoxicity, reveal significant differences within the Veratrum alkaloid family. Jervine demonstrated the strongest interaction with a docking score of −10.8 kcal/mol, while protoveratrine A and protoveratrine B both showed lower affinity to NaV1.5, correlating with their calculated IC50 values [1]. This data is clinically relevant; the computational ranking is confirmed by the intoxication profile of Veratrum aqua (containing all three alkaloids), which produces hypotension and bradycardia through NaV1.5 inhibition [2]. Protoveratrine B's distinct binding score profile compared to jervine makes it a valuable tool in studies seeking to differentiate cardiotoxic mechanisms driven by structurally related alkaloids.

Cardiotoxicity Computational Modeling NaV1.5 Channel

Optimal Use Cases for Protoveratrine B Based on Evidenced Differentiation


Hypertension Research Requiring an Emetic-Free Hypotensive Range

The 4-fold better tolerance ratio of protoveratrine B over protoveratrine A (p < 0.001) [see Section 3] makes it the mandatory choice for any study requiring hypotensive effects without the confounding variable of nausea or emesis. This is crucial for conscious animal telemetry or human tissue studies where emetic side effects would both confound results and breach ethical endpoints. Protoveratrine A is not a suitable substitute for this purpose due to its inseparable emetic liability.

Acute Toxicity and Safety Pharmacology Studies Using a Potent Na+ Channel Agonist

Given its extreme toxicity—10 times more lethal than veratridine as established by comparative lethal dose studies [see Section 3]—protoveratrine B is the compound of choice for studies modeling severe cardiotoxic overdose or for calibrating safety margins of new sodium channel antagonists. Its steep toxicity curve provides a validated, highly sensitive in vivo endpoint. Researchers should not assume toxicity data from veratridine or germitrine translates to the protoveratrine class.

Cardiotoxicity Mechanism-of-Action Studies on NaV1.5

Computational evidence confirms protoveratrine B binds to the NaV1.5 cardiac sodium channel with a distinct affinity profile compared to the higher-affinity ligand jervine [see Section 3]. This differentiated binding makes protoveratrine B an essential tool in a panel of Veratrum alkaloids for pharmacophore modeling or competitive binding assays aimed at delineating the structural determinants of NaV1.5-mediated cardiotoxicity. It provides a critical intermediate-affinity reference point.

Quote Request

Request a Quote for protoveratrine B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.